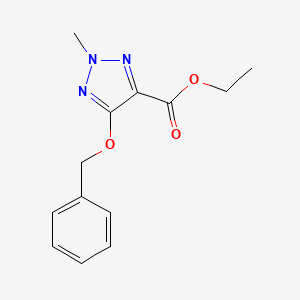
Ethyl 5-(Benzyloxy)-2-methyl-2H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(Benzyloxy)-2-methyl-2H-1,2,3-triazole-4-carboxylate is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a benzyloxy group, and a methyl group attached to the triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(Benzyloxy)-2-methyl-2H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the coupling of an azide with an alkyne to form the triazole ring. The specific steps are as follows:
Preparation of the Azide: The starting material, 2-methyl-2H-1,2,3-triazole-4-carboxylic acid, is converted to its corresponding azide using sodium azide in the presence of a suitable solvent.
Cycloaddition Reaction: The azide is then reacted with an alkyne, such as ethyl propiolate, in the presence of a copper(I) catalyst to form the triazole ring.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 5-(Benzyloxy)-2-methyl-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or sodium azide (NaN3).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 5-(Benzyloxy)-2-methyl-2H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
作用機序
The mechanism of action of Ethyl 5-(Benzyloxy)-2-methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the ester group can influence its solubility and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Ethyl 5-(Benzyloxy)-2-methyl-2H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:
Ethyl 5-(Methoxy)-2-methyl-2H-1,2,3-triazole-4-carboxylate: Similar structure but with a methoxy group instead of a benzyloxy group.
Ethyl 5-(Phenoxy)-2-methyl-2H-1,2,3-triazole-4-carboxylate: Contains a phenoxy group instead of a benzyloxy group.
Ethyl 5-(Chloromethyl)-2-methyl-2H-1,2,3-triazole-4-carboxylate: Contains a chloromethyl group instead of a benzyloxy group.
特性
分子式 |
C13H15N3O3 |
|---|---|
分子量 |
261.28 g/mol |
IUPAC名 |
ethyl 2-methyl-5-phenylmethoxytriazole-4-carboxylate |
InChI |
InChI=1S/C13H15N3O3/c1-3-18-13(17)11-12(15-16(2)14-11)19-9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
InChIキー |
DBHUOQUZXRIISZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN(N=C1OCC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-[(2R,3R)-5-Formyl-3-hydroxy-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide](/img/structure/B13686610.png)
![(2S,4R)-1-[(S)-2-(5-Bromopentanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-[4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide](/img/structure/B13686615.png)

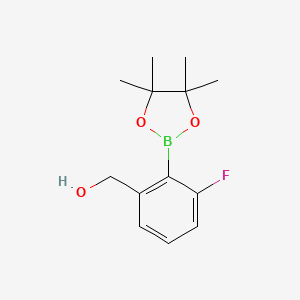
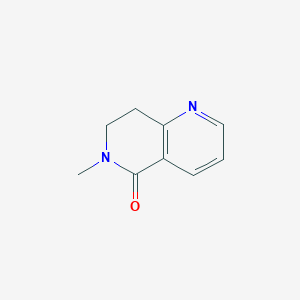
![(S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-nitrobenzyl]piperidin-3-amine](/img/structure/B13686641.png)
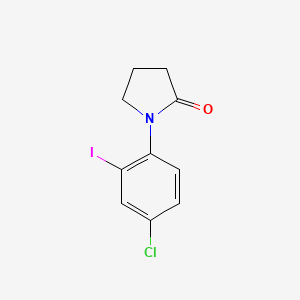
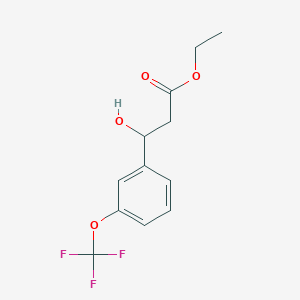
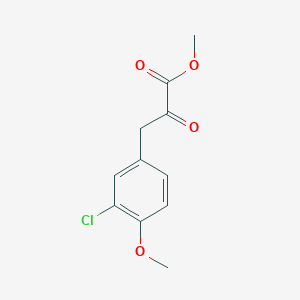
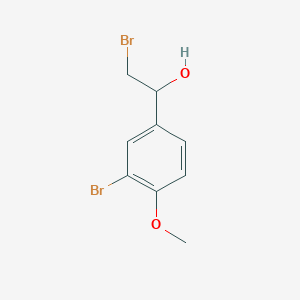
![4-(Dichloromethyl)benzo[d][1,3]dioxole](/img/structure/B13686692.png)
![9-Propyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13686707.png)
![Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13686710.png)
![2-(Methoxycarbonyl)-5-nitrothieno[2,3-b]pyridine 7-oxide](/img/structure/B13686722.png)
